[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine
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Overview
Description
(4-Bromothiophen-2-yl)methylamine is a chemical compound with the molecular formula C10H10BrN3S and a molecular weight of 284.18 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which combines a bromothiophene moiety with a pyrimidinylmethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
The use of organoboron reagents and palladium catalysts makes this method efficient and relatively environmentally benign .
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the pyrimidinylmethylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)methylamine can be compared with other similar compounds, such as:
(4-Bromothiophen-2-yl)methylamine: This compound has a similar structure but lacks the pyrimidinylmethyl group, which may affect its biological activity and chemical reactivity.
(5-Bromothiophen-2-yl)methylamine: Similar to the previous compound but with the bromine atom in a different position, which can influence its reactivity and interactions.
The uniqueness of (4-Bromothiophen-2-yl)methylamine lies in its combination of the bromothiophene and pyrimidinylmethylamine groups, which confer specific chemical and biological properties that are not present in the simpler analogs.
Properties
Molecular Formula |
C10H10BrN3S |
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Molecular Weight |
284.18 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-N-(pyrimidin-5-ylmethyl)methanamine |
InChI |
InChI=1S/C10H10BrN3S/c11-9-1-10(15-6-9)5-12-2-8-3-13-7-14-4-8/h1,3-4,6-7,12H,2,5H2 |
InChI Key |
LQOPYDFSDFLEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CNCC2=CN=CN=C2 |
Origin of Product |
United States |
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